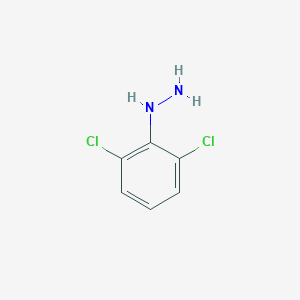

(2,6-Dichlorophenyl)hydrazine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2,6-dichlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTWYHVEGJBGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163762 | |

| Record name | (2,6-Dichlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-24-7 | |

| Record name | (2,6-Dichlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichlorophenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14763-24-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6-Dichlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dichlorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,6-DICHLOROPHENYL)HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR5C8QGQ8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Strategic Importance in Contemporary Organic Synthesis

The strategic value of (2,6-Dichlorophenyl)hydrazine in modern organic synthesis is primarily due to its versatile reactivity. It serves as a crucial building block for a variety of organic compounds, particularly nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. smolecule.comopenmedicinalchemistryjournal.com

The hydrazine (B178648) moiety is highly reactive and readily participates in condensation reactions with carbonyl compounds like aldehydes and ketones to form stable hydrazone derivatives. smolecule.comontosight.ai These hydrazones are not merely products but are often pivotal intermediates for subsequent, more complex chemical transformations. smolecule.com

One of the most prominent applications of this compound is in the Fischer indole (B1671886) synthesis , a classic and powerful method for preparing indoles, which are core structures in many pharmaceuticals. wikipedia.orgbyjus.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgnih.gov The use of this compound in this context allows for the synthesis of specifically substituted indoles. The mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. A critical -sigmatropic rearrangement follows, ultimately leading to the aromatic indole ring after the elimination of ammonia. wikipedia.orgbyjus.com

Beyond indoles, this compound is instrumental in synthesizing other heterocyclic systems. For example, it reacts with α,β-unsaturated carbonyl compounds to form hydrazones that can be cyclized to yield pyrazoline derivatives, which are scaffolds of interest in medicinal chemistry. Similarly, it is used to prepare pyrazole (B372694) derivatives, such as 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester. sigmaaldrich.com

Modern advancements have further expanded its utility. The Buchwald modification allows for a palladium-catalyzed version of the Fischer indole synthesis by cross-coupling aryl bromides with hydrazones, broadening the scope of accessible indole structures. wikipedia.org

Table 1: Key Synthetic Reactions Involving this compound

| Reaction Type | Reactants | Product Class | Significance |

|---|---|---|---|

| Condensation | Aldehydes or Ketones | Hydrazones | Formation of stable intermediates for further synthesis. smolecule.comontosight.ai |

| Fischer Indole Synthesis | Aldehydes or Ketones (under acid catalysis) | Indoles | A fundamental method for synthesizing a crucial heterocyclic core. wikipedia.orgbyjus.com |

| Pyrazole Synthesis | α,β-Unsaturated Carbonyls / Diketones | Pyrazolines / Pyrazoles | Access to other important five-membered heterocyclic scaffolds. |

| Palladium-Catalyzed Coupling | Aryl Halides and Hydrazones | Indoles | Expands the scope of the Fischer indole synthesis to a wider range of substrates. wikipedia.orgacs.org |

Pivotal Role in Pharmaceutical and Agrochemical Development

The derivatives of (2,6-Dichlorophenyl)hydrazine are significant in the development of new pharmaceutical and agrochemical agents due to their biological activities. smolecule.comontosight.ai

In pharmaceutical development , the compound serves as a key intermediate for creating new drug candidates. Its ability to form stable carbon-nitrogen bonds is highly valued in medicinal chemistry for building complex molecular frameworks. Derivatives synthesized from this compound are being investigated for a range of therapeutic applications, including as potential antimicrobial agents. smolecule.com For instance, certain imidazole (B134444) hydrazone derivatives have shown action against pathogenic anaerobic bacteria. google.com The indole (B1671886) and pyrazole (B372694) structures, readily accessible from this hydrazine (B178648), are known privileged scaffolds in drug discovery.

In the agrochemical sector , this compound and its derivatives are utilized in the synthesis of pesticides and herbicides. ontosight.ai The hydrazone substructure is considered an ideal fragment for developing new agrochemicals. researchgate.net Research has shown that compounds derived from substituted hydrazines can exhibit potent biological activity relevant to crop protection. For example, N-(2,6-dichlorobenzylidene)-N-(2-cyanoethyl)hydrazine, a derivative, has been shown to improve the yield and quality of crops like potatoes. google.com The broader class of nitrogen-containing heterocycles, often synthesized using hydrazine precursors, is fundamental to the development of agents for crop protection. openmedicinalchemistryjournal.com

Table 2: Applications in Pharmaceutical and Agrochemical Sectors

| Sector | Application Area | Example Derivative/Target Class | Reference |

|---|---|---|---|

| Pharmaceutical | Antimicrobial Agents | Imidazole hydrazone derivatives against anaerobic bacteria | google.com |

| Drug Discovery Scaffolds | Indoles, Pyrazoles, Pyrazolines | ||

| Agrochemical | Herbicides/Pesticides | General synthesis intermediate | ontosight.ai |

| Plant Growth Regulation | N-(2,6-dichlorobenzylidene)-N-(2-cyanoethyl)hydrazine | google.com | |

| Fungicides | Diarylhydrazones with antifungal activity against Candida species |

Evolution of Research Trajectories and Key Discoveries

Advanced Synthetic Routes to this compound and its Salts

The synthesis of this compound can be approached through several methodologies, with the choice of route often depending on the desired purity, scale, and available starting materials.

Regioselective Synthesis from 2,6-Dichloroaniline Derivatives

A primary and well-established method for synthesizing this compound involves a two-step process starting from 2,6-dichloroaniline. ontosight.ai This process is valued for its regioselectivity, ensuring the precise placement of the hydrazine group.

The synthesis commences with the diazotization of 2,6-dichloroaniline. In this step, the aniline (B41778) derivative is treated with sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, at low temperatures to form the corresponding diazonium salt. This intermediate is highly reactive and is immediately subjected to a reduction step. ontosight.ai

The reduction of the diazonium salt is commonly achieved using a reducing agent such as tin(II) chloride or sodium sulfite (B76179). ontosight.ai This converts the diazonium group into a hydrazine moiety, yielding this compound. The hydrochloride salt of the compound, this compound hydrochloride, is often the isolated product, which can be used directly in subsequent reactions or neutralized to the free base if required. sigmaaldrich.com

A notable application of this synthetic route is in the preparation of precursors for complex molecules. For instance, this compound hydrochloride has been utilized in the synthesis of ethyl 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, a key intermediate in the development of certain biologically active compounds. sigmaaldrich.com

Alternative and Emerging Synthetic Protocols

While the diazotization of 2,6-dichloroaniline remains a staple, alternative synthetic strategies have been developed to address various chemical and process-related challenges. One such method involves the direct hydrazination of 2,6-dichloronitrobenzene. This reaction typically employs hydrazine hydrate in a suitable solvent like ethanol (B145695) or methanol (B129727) under reflux conditions, where the nitro group is reduced to the hydrazine. The resulting free base is then often converted to its hydrochloride salt for improved stability and handling.

Another approach, although less common for this specific compound, is the chlorination of phenylhydrazine (B124118) derivatives. This method involves protecting the hydrazine group, followed by chlorination of the aromatic ring and subsequent deprotection.

More contemporary research has focused on developing more efficient and environmentally benign protocols. Copper-catalyzed cross-coupling reactions of aryl halides with hydrazine have emerged as a promising alternative. These methods can be applicable to a range of aryl halides, including those with electron-donating or electron-withdrawing groups, and can be performed in more environmentally friendly solvents like polyethylene (B3416737) glycol (PEG)-400 or even water. researchgate.net Additionally, visible-light-promoted, organic dye-catalyzed methods are being explored for the formation of C-S and N-P bonds from arylhydrazines, representing a move towards milder, transition-metal-free synthetic protocols. rsc.org

Versatile Reactivity and Derivatization Strategies of the Hydrazine Moiety

The hydrazine group in this compound is a nucleophilic center that readily participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.

Mechanistic Investigations of Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The condensation reaction between this compound and carbonyl compounds (aldehydes and ketones) is a fundamental transformation that leads to the formation of hydrazones. ontosight.aismolecule.com This reaction is of significant interest due to the wide-ranging applications of hydrazones as intermediates in the synthesis of various heterocyclic compounds and as biologically active molecules themselves. mdpi.comresearchgate.net

The mechanism of hydrazone formation involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. mdpi.com This initial attack forms a transient hemiaminal (or carbinolamine) intermediate. mdpi.comuchile.cl The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. researchgate.net The hemiaminal intermediate then undergoes dehydration, eliminating a molecule of water to form the stable C=N double bond characteristic of a hydrazone. mdpi.com

The rate and success of the condensation reaction can be influenced by several factors, including the reactivity of the carbonyl compound, the steric hindrance around the reacting centers, and the reaction conditions such as solvent and temperature. For instance, aldehydes are generally more reactive than ketones in this condensation. The presence of the two chlorine atoms in the 2 and 6 positions of the phenyl ring in this compound can introduce steric hindrance, which may affect the reaction kinetics.

Synthesis and Characterization of Thiosemicarbazide (B42300) Analogues

This compound can be converted into thiosemicarbazide analogues, which are important precursors for the synthesis of various heterocyclic compounds and are known to possess a wide range of biological activities. mdpi.comresearchgate.net The synthesis of these analogues typically involves the reaction of this compound with an isothiocyanate. ijrrr.com

In a typical procedure, this compound is reacted with a suitable isothiocyanate, such as phenyl isothiocyanate or an alkyl isothiocyanate, in a solvent like absolute ethanol. ijrrr.com The reaction proceeds via the nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate group, leading to the formation of a 1,4-disubstituted thiosemicarbazide.

The resulting thiosemicarbazide derivatives can be characterized using various spectroscopic techniques. For example, in a study involving the synthesis of ethyl 4-{2-[(2,6-dichlorophenyl)carbamothioyl]hydrazin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carboxylate, the structure was confirmed using IR, 1H NMR, and 13C NMR spectroscopy. tandfonline.com The infrared (IR) spectrum would show characteristic absorption bands for N-H stretching, C=S stretching, and other functional groups present in the molecule. tandfonline.comijper.org Proton and carbon nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons, respectively, allowing for the unambiguous assignment of the structure. tandfonline.comijper.org

| Compound | Starting Materials | Reaction Conditions | Analytical Data | Reference |

| Ethyl 4-{2-[(2,6-dichlorophenyl)carbamothioyl]hydrazin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carboxylate | Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (B8431330) and this compound | Ethanol, stirring | m.p. = 193 °C; IR (cm⁻¹): 3325 (N-H), 1672 (C=O), 1178 (C=S); ¹H NMR (DMSO-d₆) δ: 7.3 (1H, t, Ar-H), 7.5 (2H, d, Ar-H) | tandfonline.com |

| 1-[{2-(2,6-dichloroanilino)phenyl}acetyl]-4-substituted thiosemicarbazides | 2-[2-(2,6-dichloroanilino)phenyl]acetohydrazide and isothiocyanate | Absolute ethanol, reflux | Not specified | ijrrr.com |

Cyclocondensation Reactions Leading to Pyrazole (B372694) Derivatives

This compound is a key precursor in the synthesis of pyrazole derivatives, a class of five-membered heterocyclic compounds with significant applications in medicinal and agricultural chemistry. beilstein-journals.orgresearchgate.net The most common method for pyrazole synthesis involving hydrazines is the cyclocondensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. beilstein-journals.org

The Knorr pyrazole synthesis and related methodologies involve the reaction of this compound with a β-ketoester, a 1,3-diketone, or an α,β-unsaturated ketone. beilstein-journals.orgchim.it The reaction mechanism typically begins with the formation of a hydrazone intermediate through condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. organic-chemistry.org This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. organic-chemistry.org

The regioselectivity of the cyclocondensation can be a critical aspect, especially when using unsymmetrical 1,3-dicarbonyl compounds. The steric and electronic properties of both the hydrazine and the dicarbonyl compound influence which nitrogen atom of the hydrazine attacks which carbonyl group, leading to the formation of specific regioisomers. sioc-journal.cn

Recent advancements in this area include the use of copper catalysis to facilitate the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to pyrazoles. organic-chemistry.org Multicomponent reactions, where three or more reactants are combined in a one-pot synthesis, have also been developed for the efficient construction of complex pyrazole derivatives. nih.gov For example, a four-component reaction involving an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can be used to synthesize pyrano[2,3-c]pyrazoles. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

| This compound, β-ketoester | Acid or base catalysis | 1-(2,6-Dichlorophenyl)pyrazoles | Knorr pyrazole synthesis | beilstein-journals.org |

| Saturated ketones, hydrazines | Cu(II) catalysis | 1,3-Disubstituted pyrazoles | In situ generation of enone intermediate | sioc-journal.cn |

| Aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Various catalysts (e.g., SnCl₂, Fe₃O₄@SiO₂) | Pyrano[2,3-c]pyrazoles | Multicomponent, one-pot synthesis | nih.gov |

| β,γ-Unsaturated hydrazones | Cu catalysis, aerobic oxidation | Substituted pyrazoles | C=C bond cleavage and cyclization | organic-chemistry.org |

Cutting Edge Applications in Pharmaceutical and Agrochemical Sciences Utilizing 2,6 Dichlorophenyl Hydrazine

Strategic Use as a Precursor in Diverse Pharmaceutical Syntheses

(2,6-Dichlorophenyl)hydrazine serves as a versatile starting material for the synthesis of a multitude of pharmaceutical compounds, enabling the creation of novel drugs with diverse therapeutic applications.

Design and Synthesis of Novel Therapeutic Agents

The inherent reactivity of the hydrazine (B178648) functional group in this compound makes it a valuable synthon for constructing complex heterocyclic structures, which are often the core of therapeutically active molecules. One of the primary applications of this compound is in the Fischer indole (B1671886) synthesis, a classic method for preparing indoles, which are prevalent scaffolds in medicinal chemistry.

Furthermore, this compound is instrumental in the synthesis of pyrazole (B372694) derivatives. For instance, it can be reacted with diketones to yield substituted pyrazoles, a class of compounds known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The 2,6-dichloro substitution on the phenyl ring is a key feature that can enhance the potency and selectivity of the final drug molecule by providing specific steric and electronic interactions with biological targets.

A notable example of its use is in the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester. nih.gov This highlights its role as a key intermediate in the synthesis of complex pyrazole-based compounds with potential therapeutic value.

Table 1: Examples of Therapeutic Agents Synthesized from this compound

| Therapeutic Agent Class | Core Heterocycle | Synthetic Utility of this compound |

|---|---|---|

| Anti-inflammatory agents | Pyrazole | Formation of the 1-aryl-pyrazole core |

| Kinase inhibitors | Indole | Key reagent in Fischer indole synthesis |

| Anticonvulsants | Pyrazoline | Precursor for the pyrazoline ring system |

Modulation of Nuclear Hormone Receptors (e.g., LXR and FXR Agonists/Antagonists)

Nuclear hormone receptors, such as Liver X Receptors (LXRs) and Farnesoid X Receptors (FXRs), are critical regulators of metabolic and inflammatory pathways, making them attractive targets for the treatment of diseases like atherosclerosis, diabetes, and cholestasis. The development of selective modulators for these receptors is a key area of pharmaceutical research.

This compound has been utilized as a precursor in the synthesis of novel LXR and FXR modulators. The dichlorinated phenyl ring of this hydrazine derivative can be incorporated into the core structure of these modulators to provide crucial hydrophobic interactions within the ligand-binding pockets of the receptors.

For instance, in the synthesis of certain non-steroidal FXR antagonists, a (2,6-dichlorophenyl) moiety is often a key structural feature. While direct synthesis from this compound is not always the chosen route in published examples, its potential as a starting material for introducing this critical fragment is evident. The synthesis of such compounds often involves the creation of complex heterocyclic systems where the dichlorophenyl group plays a pivotal role in receptor affinity and selectivity.

Development of Kinase Inhibitors (e.g., p38 MAP Kinase Inhibitors)

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of modern drug discovery. The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, and its inhibitors have been pursued as potential treatments for conditions like rheumatoid arthritis and Crohn's disease.

This compound is a valuable precursor in the synthesis of various p38 MAP kinase inhibitors. The 2,6-dichlorophenyl group is a common feature in many potent and selective p38 inhibitors, as it can fit into a specific hydrophobic pocket of the enzyme's active site. The synthesis of these inhibitors often involves the construction of a heterocyclic core, such as a pyrazole or an imidazole (B134444), to which the 2,6-dichlorophenyl group is attached.

The synthesis of pyridazine-based p38 MAP kinase inhibitors has been reported, where a substituted hydrazine is a key reactant in the formation of the pyridazine (B1198779) ring. nih.gov While the specific use of this compound is not always detailed, its role as a precursor for introducing the essential 2,6-dichlorophenyl moiety is a logical synthetic strategy.

Table 2: Research Findings on Kinase Inhibitors Derived from this compound Precursors

| Kinase Target | Inhibitor Scaffold | Role of the 2,6-Dichlorophenyl Group |

|---|---|---|

| p38 MAP Kinase | Pyridazine | Occupies a hydrophobic pocket, enhancing potency |

| p38 MAP Kinase | Imidazole | Provides key interactions with the enzyme active site |

| p38 MAP Kinase | Pyrazole | Contributes to high affinity and selectivity |

Conjugation Strategies for Targeted Biological Delivery (e.g., Anti-MSR1 Antibodies)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. Antibody-drug conjugates (ADCs) are a prominent example of this approach, where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a protein expressed on the surface of cancer cells.

Hydrazine derivatives can be used as linkers in ADCs. The hydrazine group can react with an aldehyde or ketone to form a hydrazone bond. This type of linkage can be designed to be stable in the bloodstream but cleavable under the acidic conditions found within the lysosomes of cancer cells, thereby releasing the drug at the target site.

While there are no specific examples in the readily available literature of this compound being directly conjugated to anti-MSR1 (Macrophage Scavenger Receptor 1) antibodies, the principle of using substituted hydrazines as linkers in ADCs is well-established. nih.govnih.gov The 2,6-dichlorophenyl group could potentially modulate the stability and cleavage properties of the hydrazone linker, offering a means to fine-tune the drug release profile of an ADC. The MSR1 receptor, being a target on certain immune cells, could be a candidate for targeted therapies using such a conjugate.

Inhibition of E3 Ubiquitin Ligases (e.g., Smurf-1 Inhibitors)

E3 ubiquitin ligases are enzymes that play a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell. The dysregulation of E3 ligases is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Smad ubiquitylation regulatory factor 1 (Smurf-1) is an E3 ubiquitin ligase that is a potential therapeutic target.

This compound has been identified as a key starting material in the synthesis of novel Smurf-1 inhibitors. A patent application describes the synthesis of a series of compounds, including those derived from this compound, that are designed to inhibit the activity of Smurf-1. The synthesis involves the reaction of this compound with other chemical entities to construct a molecule that can specifically interact with and inhibit the Smurf-1 enzyme.

Innovations in Agrochemical Discovery and Development

The need for new and effective agrochemicals to protect crops from pests and diseases is ever-present. This compound has found utility as a precursor in the synthesis of novel pesticides, including fungicides, herbicides, and insecticides.

The pyrazole scaffold, which can be readily synthesized from this compound, is a common feature in many successful agrochemicals. For example, pyrazole-based fungicides are known to be effective against a broad spectrum of fungal pathogens. The 2,6-dichloro substitution pattern on the phenyl ring can contribute to the biological activity and metabolic stability of the final agrochemical product.

Patents have been filed for pesticidal compounds that are derivatives of substituted phenylhydrazines. For instance, a patent describes hydrazine compounds with pesticidal activity, showcasing the importance of the hydrazine moiety in this field. google.com Another patent details the use of substituted benzylidene hydrazines for the control of undesirable plants, insects, mites, and fungi. While these patents may not specifically name this compound, they highlight the general utility of dichlorophenylhydrazine derivatives in the development of new agrochemicals.

Table 3: Applications of this compound Derivatives in Agrochemicals

| Agrochemical Class | Target Pest/Disease | Structural Feature Derived from Precursor |

|---|---|---|

| Fungicides | Various fungal pathogens | 1-(2,6-dichlorophenyl)pyrazole core |

| Herbicides | Broadleaf weeds | Substituted phenylhydrazine (B124118) scaffold |

| Insecticides | Lepidopteran pests | Diacylhydrazine derivatives |

Formulation of Molecules with Enhanced Pesticidal Efficacy

This compound is a key precursor in the formulation of phenylpyrazole insecticides, a class of compounds known for their high efficacy against a broad spectrum of agricultural pests. The synthesis typically involves the reaction of the hydrazine derivative with other reagents to construct the core pyrazole ring, which is essential for the molecule's insecticidal action. The presence of the 2,6-dichlorophenyl group is a deliberate and crucial feature of these molecules, contributing significantly to their biological potency.

Research has demonstrated that the specific substitution pattern on the phenyl ring directly influences the insecticidal activity. For instance, derivatives incorporating the 1-(2,6-dichlorophenyl)pyrazole moiety have shown significant effectiveness. These compounds function as neurotoxins, typically by blocking the gamma-aminobutyric acid (GABA)-gated chloride channels in insects, leading to hyperexcitation and death.

The development of these pesticides involves multi-step synthetic processes where this compound is cyclized to form the central pyrazole scaffold. Further chemical modifications are then made to other parts of the molecule to optimize properties such as target specificity, environmental stability, and efficacy against resistant pest populations. Studies have shown that compounds derived from this precursor exhibit potent larvicidal activity against major agricultural pests like the diamondback moth (Plutella xylostella) and armyworms (Mythimna separata). nih.govnih.gov

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The development of effective pesticides from this compound is heavily reliant on detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies. These investigations systematically analyze how modifications to the molecular structure of the derivatives impact their biological activity and physicochemical properties.

A significant body of research has established clear correlations between the molecular architecture of phenylpyrazole insecticides and their potency. The substitution on the phenyl ring, inherited from the this compound precursor, is a primary determinant of efficacy.

Key findings from SAR studies indicate that:

Ortho-Substitution: The presence of chlorine atoms at the ortho-positions (positions 2 and 6) of the phenyl ring is critical for high insecticidal activity. scau.edu.cn This specific arrangement contributes to the molecule's ability to bind effectively to the target site within the insect's nervous system.

Para-Substitution: The nature of the substituent at the para-position (position 4) of the phenyl ring also plays a vital role. Electron-withdrawing groups, such as trifluoromethyl (–CF₃) or trifluoromethoxy (–OCF₃), often lead to a significant enhancement in insecticidal potency. scau.edu.cn

Other Molecular Moieties: Modifications to other parts of the molecule, such as the groups attached to the pyrazole ring, are also explored to fine-tune the insecticidal spectrum and potency. For instance, the introduction of a fluoro-substituted benzene (B151609) moiety elsewhere in the structure has been shown to increase activity against certain pests. nih.gov

These SAR insights allow for the rational design of new pesticide candidates. By strategically combining the essential 2,6-dichloro substitution pattern with other favorable chemical groups, researchers can develop novel compounds with superior performance. The table below illustrates the insecticidal activity of various phenylpyrazole derivatives against the diamondback moth (Plutella xylostella), highlighting the impact of different substitution patterns.

| Compound | Phenyl Ring Substitution | LC₅₀ (mg·L⁻¹) vs. P. xylostella |

| Fipronil (Reference) | 2,6-dichloro-4-trifluoromethyl | 0.52 |

| Compound 1 | 2,4,6-trichloro | 0.26 |

| Compound 12 | 2-bromo-4-chloro-6-fluoro | 0.33 |

| Compound 5 | 2,6-dichloro-4-trifluoromethoxy | 0.95 |

| Compound 16 | 2-bromo-4-trifluoromethoxy-6-chloro | 1.10 |

Data sourced from a study on phenylpyrazole synthesis and insecticidal activity. scau.edu.cn The LC₅₀ value represents the concentration required to kill 50% of the test population.

Mechanistic Insights into Biological Activity and Interactions of 2,6 Dichlorophenyl Hydrazine and Its Derivatives

Elucidation of Biochemical Mechanisms of Action at the Molecular Level

The biochemical mechanisms through which (2,6-Dichlorophenyl)hydrazine and its derivatives exert their biological effects are multifaceted, involving interactions with specific molecular targets and modulation of key cellular signaling pathways. Research into this class of compounds has revealed activities ranging from enzyme inhibition to interference with cellular metabolic and stress responses.

While this compound serves as a precursor for various biologically active molecules, specific molecular targets have been identified primarily for its derivatives.

One significant target is the Src kinase , a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. A derivative, [7-(2,6-dichlorophenyl)-5-methylbenzo researchgate.netnih.govnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been identified as a potent, orally active Src kinase inhibitor nih.gov. This identification points to the potential for developing targeted anti-cancer therapies based on the this compound scaffold.

Additionally, this compound hydrochloride has been utilized in the synthesis of cannabinoid type-1 (CB1) receptor ligands sigmaaldrich.com. The CB1 receptor is a G-protein coupled receptor primarily expressed in the central nervous system and is involved in regulating a variety of physiological processes. This suggests that derivatives of this compound could be developed to modulate the endocannabinoid system.

Furthermore, the broader class of hydrazine (B178648) derivatives is known to act as monoamine oxidase (MAO) inhibitors materialsciencejournal.orgresearchgate.net. MAO enzymes are responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, which is the mechanism behind the antidepressant effects of many hydrazine-based drugs materialsciencejournal.orgresearchgate.net.

The interaction of this compound derivatives with their biological targets leads to the modulation of various intracellular signaling pathways.

Inflammatory Processes : Hydrazone derivatives are recognized for their anti-inflammatory properties researchgate.netresearchgate.net. The mechanism often involves the inhibition of key inflammatory mediators. For instance, the inhibition of Src kinase by the derivative mentioned previously would interfere with signaling pathways that are critical for inflammatory responses.

Cellular Metabolism : The biotransformation of hydrazine derivatives can involve the formation of free radical intermediates semanticscholar.org. These reactive species can interact with and disrupt normal cellular metabolic processes.

Endoplasmic Reticulum (ER) Stress Response : While direct evidence for this compound is limited, hepatotoxicity induced by hydrazine compounds can be linked to cellular stress responses, including ER stress, due to factors like glutathione depletion and lipid accumulation nih.gov.

Detailed kinetic studies quantifying the binding affinity and residence time of this compound itself with specific enzymes or receptors are not extensively available in the public domain. However, the development of its derivatives as potent inhibitors, such as the Src kinase inhibitor, implies that these molecules have been optimized for high-affinity binding to their respective targets nih.gov. The determination of kinetic parameters like the association (kon) and dissociation (koff) rates is a critical step in the drug discovery process to understand the onset and duration of action of a potential therapeutic agent vu.nl.

Investigation of In Vitro and In Vivo Biological Activities

Derivatives of this compound have demonstrated a range of biological activities in both laboratory-based assays and animal models.

Antimicrobial and Antifungal Activity : A hydrazone derivative, 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide, has shown notable inhibitory activity against various pathogens. researchgate.net This highlights the potential of this chemical class in developing new antimicrobial and antifungal agents.

Antitumor Activity : The Src kinase inhibitor derivative, [7-(2,6-dichlorophenyl)-5-methylbenzo researchgate.netnih.govnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has shown activity in human tumor cell lines and in animal models of tumor growth, demonstrating its potential as an antineoplastic agent nih.gov.

DNA-Damaging Activity : Studies on a range of hydrazine derivatives have revealed that some can induce significant DNA fragmentation in vivo nih.gov. This activity is correlated with their carcinogenic potential and represents a critical aspect of their toxicological profile nih.gov.

| Derivative | Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| 4-Fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide | Antifungal | Candida albicans | High inhibitory activity | researchgate.net |

| [7-(2,6-dichlorophenyl)-5-methylbenzo researchgate.netnih.govnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine | Antitumor | Human tumor cell lines | Demonstrated activity | nih.gov |

| Derivative Class | Activity Type | Animal Model | Observed Effect | Reference |

|---|---|---|---|---|

| Hydrazine derivatives | DNA Damage | Mice | Significant DNA fragmentation in liver and/or lung | nih.gov |

| [7-(2,6-dichlorophenyl)-5-methylbenzo researchgate.netnih.govnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine | Antitumor | Animal models of tumor growth | Demonstrated activity | nih.gov |

Analysis of Toxicological Mechanisms at the Cellular and Subcellular Levels

The toxicology of hydrazines is a significant area of study, with effects observed across multiple organ systems, including the hepatic system nih.gov.

The hepatotoxicity of hydrazine compounds is a well-documented phenomenon. Studies on hydrazine have shown that it can cause a dose-related increase in liver triglycerides and liver weight, alongside a decrease in hepatic glutathione nih.gov. The depletion of glutathione, a key cellular antioxidant, can lead to increased oxidative stress and cellular damage.

The mechanism appears to be related to the parent hydrazine compound rather than its metabolites, as suggested by in vitro studies using rat liver microsomes nih.gov. The toxic effects, such as the elevation of hepatic triglycerides, become detectable a few hours after exposure nih.gov. This accumulation of lipids (steatosis) is a hallmark of hydrazine-induced liver injury. While specific studies on the hepatotoxicity of this compound are not detailed, the general mechanisms observed for hydrazine provide a foundational understanding of the potential risks associated with this class of compounds. The biotransformation of hydrazine derivatives can also lead to the formation of reactive free radicals, which can contribute to cellular damage through binding and degradation of nucleic acids semanticscholar.org.

Mechanisms Underlying Carcinogenic Potential

The carcinogenic potential of this compound and its derivatives is intrinsically linked to their metabolic activation into reactive intermediates capable of interacting with cellular macromolecules, including DNA. While direct studies on this compound are limited, the mechanisms can be inferred from research on related chlorinated aromatic compounds and the broader class of arylhydrazines. The prevailing hypothesis points towards metabolic oxidation as the key initiating event, leading to the formation of electrophilic species that can inflict genotoxic damage.

The metabolic activation of arylhydrazines is a complex process often involving cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases primarily found in the liver. These enzymes catalyze the oxidation of xenobiotics to facilitate their excretion. However, in the case of many carcinogens, this process paradoxically leads to the formation of highly reactive metabolites. For chlorinated phenols, such as the structurally related 2,4-dichlorophenol, metabolism by human cytochrome P450 3A4 has been shown to produce reactive quinone and hydroxyquinone metabolites nih.gov. It is plausible that this compound undergoes a similar enzymatic oxidation.

The proposed metabolic pathway likely involves the oxidation of the hydrazine moiety to a diazene intermediate. This intermediate can then be further oxidized to a diazonium ion, a potent electrophile. Alternatively, the diazene can decompose to generate a carbon-centered radical. These reactive species can then covalently bind to nucleophilic sites in DNA, forming DNA adducts. Such adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations if not repaired. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.

Evidence for the carcinogenicity of structurally similar compounds supports this proposed mechanism. For instance, 2,6-dichloro-p-phenylenediamine, which shares the 2,6-dichlorinated benzene (B151609) ring, has been shown to cause liver tumors in mice toxplanet.comca.govinchem.org. This compound has also tested positive for mutagenicity in the Salmonella typhimurium mutation assay, indicating its ability to induce DNA mutations ca.govinchem.org. The genotoxicity of chlorinated compounds is a subject of ongoing research, with studies showing that chlorination of organic precursors can lead to the formation of genotoxic disinfection by-products in drinking water nih.govnih.gov.

The formation of DNA adducts by various hydrazine derivatives has been demonstrated in several studies. For example, administration of hydralazine to rats resulted in the formation of N7-methylguanine in liver DNA nih.gov. Phenylhydrazine (B124118) has also been shown to be mutagenic in some bacterial assays, particularly in the presence of metabolic activation who.int. These findings underscore the general principle that metabolic activation of hydrazines can lead to the generation of DNA-damaging agents.

The table below summarizes the genotoxicity findings for 2,6-Dichloro-p-phenylenediamine, a compound structurally related to this compound.

| Assay System | Test Organism | Results | Reference |

| Salmonella typhimurium mutation | Salmonella typhimurium | Positive | Mortelmans et al. (1986), as reviewed in IARC (1986) ca.gov |

| Mouse lymphoma forward mutation | L5178Y tk+/tk- mouse lymphoma cells | Positive | McGregor et al. (1988) ca.gov |

| In vitro chromosomal aberrations | Chinese hamster ovary cells | Positive | Gulati et al. (1989), as reviewed in CCRIS (2006) ca.gov |

| Syrian hamster embryo cell transformation | Syrian hamster embryo cells | Some activity / Equivocal | Hatch et al. (1986); Tu et al. (1986) ca.gov |

Advanced Computational Chemistry and Theoretical Investigations of 2,6 Dichlorophenyl Hydrazine Systems

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the detailed analysis of molecular electronic structures. While a comprehensive DFT study solely on (2,6-Dichlorophenyl)hydrazine is not readily found in the existing literature, research on its derivatives offers a window into its structural and electronic characteristics.

A notable example is the study of (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, a derivative of this compound. nih.govresearchgate.net X-ray crystallography and Hirshfeld surface analysis of this compound have revealed key structural features influenced by its electronic properties. The molecule adopts an E configuration around the C=N bond. nih.gov The dihedral angle between the 2,6-dichlorophenyl ring and the nitro-substituted benzene (B151609) ring is a critical parameter, determined to be 26.25(16)°. nih.govresearchgate.net This twist is a result of the electronic and steric interplay between the two aromatic systems.

Further analysis of the crystal packing of this derivative highlights the importance of non-covalent interactions, which are governed by the molecule's electronic landscape. Face-to-face π-π stacking interactions are observed between the 2,6-dichlorophenyl ring and the nitro-substituted benzene ring. nih.gov Additionally, the crystal structure is stabilized by a network of hydrogen bonds, including C—H⋯O, N—H⋯O, and C—H⋯Cl contacts. nih.govresearchgate.net Hirshfeld surface analysis, a computational tool that maps intermolecular interactions, quantified the contributions of various contacts to the crystal packing, with H⋯H (22.1%), Cl⋯H/H⋯Cl (20.5%), and O⋯H/H⋯O (19.7%) being the most significant. nih.gov These findings underscore the role of the electronic distribution in directing the supramolecular assembly of this compound derivatives.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target). Although specific molecular docking or MD simulation studies featuring this compound as the primary ligand are not prominent in the literature, the broader class of hydrazine (B178648) derivatives has been the subject of such computational investigations, providing a framework for understanding their potential biological activity.

For instance, molecular docking studies on novel hydrazine derivatives have been conducted to explore their binding modes within the active sites of various enzymes. researchgate.netekb.egd-nb.infomdpi.comnih.gov These studies typically involve the prediction of the preferred binding orientation of the ligand and the calculation of a docking score, which estimates the binding affinity. The interactions are often characterized by hydrogen bonds and hydrophobic contacts with key amino acid residues in the target's active site. mdpi.comjapsonline.com

Following docking, molecular dynamics simulations can be employed to assess the stability of the ligand-target complex over time. researchgate.netekb.egmdpi.com MD simulations provide insights into the dynamic behavior of the complex, including fluctuations in atomic positions and changes in intermolecular interactions. mdpi.com Analysis of parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal the stability of the ligand's binding pose and the flexibility of the protein. mdpi.com While these studies have not been specifically applied to this compound, they demonstrate the potential of these computational methods to elucidate its interactions with biological targets. The general principles from studies on other substituted hydrazines suggest that the dichlorophenyl group would likely engage in hydrophobic interactions, while the hydrazine moiety could act as a hydrogen bond donor or acceptor.

Computational Prediction of Spectroscopic Signatures and Reactivity Profiles

The computational prediction of spectroscopic properties is a valuable tool for characterizing molecules and interpreting experimental data. While detailed theoretical spectroscopic studies for this compound are not extensively documented, experimental spectroscopic data is available for its monohydrochloride salt, which can serve as a benchmark for future computational work. nih.gov

Experimentally obtained ATR-IR and 13C NMR spectra for this compound monohydrochloride are available in public databases like PubChem. nih.gov Computational methods, particularly DFT, can be used to calculate theoretical vibrational frequencies (IR spectra) and NMR chemical shifts. nih.gov A comparison between the computed and experimental spectra can aid in the assignment of spectral features and provide confidence in the accuracy of the computational model. For related hydrazine derivatives, such as (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, experimental 1H and 13C NMR data have been reported. nih.govresearchgate.net

The reactivity profile of a molecule, including its susceptibility to electrophilic or nucleophilic attack, can also be investigated using computational methods. Analysis of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) and the molecular electrostatic potential (MEP) surface can provide insights into the reactive sites of a molecule. researchgate.net For hydrazine and its derivatives, computational studies have explored their decomposition mechanisms and reactivity on various surfaces, often employing DFT calculations to determine reaction pathways and energy barriers. acs.org Although specific reactivity profile studies for this compound are lacking, these methodologies could be applied to understand its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comnih.govmdpi.comlibretexts.org This approach is widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their biological effects. mdpi.comunc.edu

While no specific QSAR models have been reported for a series of compounds centered around the this compound scaffold, the principles of QSAR can be applied to this class of molecules. A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govsemanticscholar.org

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For substituted phenylhydrazines, QSAR models could be developed to predict various biological activities, such as enzyme inhibition or receptor binding affinity. The dichlorophenyl moiety would be represented by descriptors that capture its steric bulk, hydrophobicity, and electronic properties, while the hydrazine group's contribution would also be quantified. Although a dedicated QSAR study on this compound and its analogues is yet to be published, the established methodologies provide a clear path for future investigations into their structure-activity relationships.

Future Prospects and Emerging Research Frontiers for 2,6 Dichlorophenyl Hydrazine

Integration with Flow Chemistry and Automated Synthesis Paradigms

The conventional batch synthesis of (2,6-Dichlorophenyl)hydrazine, like other aryl hydrazines, involves the diazotization of an aniline (B41778) followed by a reduction step. wikipedia.orgnih.gov The diazonium salt intermediate is notoriously unstable and potentially explosive, posing significant safety risks, especially during scale-up. nih.govresearchgate.net Flow chemistry offers a transformative solution to these challenges by conducting reactions in continuous-flow reactors (CFRs), such as microreactors. researchgate.net

The primary advantage of integrating the synthesis of this compound into a flow paradigm is the ability to generate and consume the hazardous diazonium salt intermediate in situ. researchgate.net This approach avoids the accumulation of large quantities of unstable material, drastically enhancing the process safety. Furthermore, the superior heat and mass transfer characteristics of microreactors allow for precise temperature control and rapid mixing, which can lead to higher yields, improved selectivity, and shorter reaction times compared to traditional batch methods.

Automated synthesis platforms, which combine flow reactors with real-time monitoring and robotic handling, represent the next step in this evolution. Such systems would enable the high-throughput synthesis of a library of this compound derivatives for screening purposes. By systematically varying reaction parameters (e.g., temperature, residence time, reagent stoichiometry), these automated systems can rapidly identify optimal conditions for the synthesis of novel therapeutic or agrochemical candidates.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Hydrazines

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Accumulation of potentially explosive diazonium salt intermediates. | In situ generation and consumption of hazardous intermediates, minimizing risk. researchgate.net |

| Heat & Mass Transfer | Often inefficient, leading to localized temperature gradients and potential side reactions. | Excellent heat and mass transfer, allowing precise reaction control. |

| Scalability | Scaling up can be challenging and dangerous due to safety and heat transfer issues. | Easily scalable by extending operational time ("scaling-out") or using larger reactors. |

| Efficiency | Variable yields and longer reaction times. | Often results in higher yields, better purity, and significantly reduced reaction times. |

| Automation | Difficult to fully automate. | Readily integrated into automated platforms for high-throughput synthesis and optimization. |

Exploration in Materials Science and Nanotechnology

While traditionally viewed as a synthetic intermediate, the unique electronic properties conferred by the dichloro-substituted phenyl ring open up new avenues for this compound in materials science and nanotechnology. Research into related phenylhydrazine (B124118) compounds has demonstrated their potential in creating advanced functional materials.

One promising area is in the development of perovskite solar cells. Phenylhydrazine derivatives are being investigated as additives in tin-lead perovskite precursors, where they can act as reductants to prevent the unwanted oxidation of Sn²⁺ to Sn⁴⁺, thereby improving the stability and efficiency of the solar cells. rsc.org The specific substitution pattern on the phenyl ring can modulate the reduction potential and passivation effects, suggesting that this compound could be a candidate for tuning these properties.

In nanotechnology, phenylhydrazines have been successfully used for the covalent functionalization of single-walled carbon nanotubes (SWCNTs). researchgate.net This process alters the electronic and optical properties of the nanotubes, which is crucial for their application in sensors and optoelectronics. The electron-withdrawing nature of the chlorine atoms in this compound could be leveraged to precisely modify the bandgap of SWCNTs. Furthermore, phenylhydrazone derivatives, which are readily synthesized from this compound, have been shown to exhibit intense solid-state fluorescence, indicating potential applications as organic light-emitting diode (OLED) materials or fluorescent probes. researchgate.net The formation of polymers and terpolymers incorporating a phenylhydrazine moiety is another frontier, with potential applications in conductive polymers or materials with unique thermal and mechanical properties. nih.gov

Table 2: Potential Applications of this compound in Materials Science

| Field | Potential Application | Underlying Principle |

|---|---|---|

| Energy Materials | Stabilizing agent in perovskite solar cells. rsc.org | Acts as a reductant and passivator to improve material stability and device efficiency. |

| Nanotechnology | Functionalization of carbon nanotubes. researchgate.net | Covalent attachment modifies the electronic and optical properties of nanotubes for sensor applications. |

| Optoelectronics | Precursor for fluorescent materials (phenylhydrazones). researchgate.net | Derivatives can form highly fluorescent solids for potential use in OLEDs or as molecular sensors. |

| Polymer Science | Monomer for novel terpolymers. nih.gov | Incorporation into polymer chains to create materials with tailored electronic or physical properties. |

Development of Next-Generation Therapeutic and Agrochemical Candidates

The most significant future prospect for this compound remains its role as a versatile building block in medicinal and agricultural chemistry. Its structure is a key component in the synthesis of a multitude of heterocyclic scaffolds known to possess potent biological activity.

The Fischer indole (B1671886) synthesis, a classic reaction utilizing phenylhydrazines, continues to be a primary method for creating indole-based compounds, which are core structures in many pharmaceuticals. wikipedia.org Beyond indoles, this compound is a crucial precursor for pyrazoles. sigmaaldrich.com Pyrazole (B372694) derivatives are ubiquitous in modern medicine and agriculture, exhibiting a wide range of activities, including anti-inflammatory, analgesic, and herbicidal properties. For instance, this compound hydrochloride is used in the synthesis of pyrazole-3-carboxylic acid esters, a class of compounds actively explored for new bioactive candidates. sigmaaldrich.com

Furthermore, condensation of this compound with ketones or aldehydes yields phenylhydrazones, which serve as intermediates for other important heterocycles like 1,3,4-oxadiazoles. researchgate.net Research has shown that hydrazide-hydrazone and oxadiazole derivatives possess significant antifungal, anti-inflammatory, and antioxidant activities. researchgate.netnih.gov Similarly, hydrazine (B178648) precursors are used to construct phthalazine (B143731) and phthalazinone skeletons, which are present in compounds with antitumor and anticonvulsant properties. nih.govresearchgate.net The presence of two chlorine atoms on the phenyl ring can enhance the lipophilicity and metabolic stability of the final molecule, potentially improving its pharmacokinetic profile and biological efficacy. nih.gov

Sustainable Synthesis and Green Chemistry Approaches

The traditional industrial synthesis of phenylhydrazines presents several environmental and safety challenges, prompting a shift towards more sustainable and greener methodologies. nih.gov The classic route involves the reduction of a diazonium salt using reagents like tin(II) chloride or large excesses of sodium sulfite (B76179). wikipedia.orggoogle.com Tin-based reagents are toxic, while the sulfite method generates substantial quantities of inorganic salt waste, leading to a low atom economy and high environmental impact (E-factor). nih.govgoogle.com

Future research is focused on developing cleaner reduction methods. This includes the exploration of catalytic systems that can replace stoichiometric metal reductants. For example, iron-catalyzed C-N cross-coupling reactions are being investigated as a more environmentally benign alternative for synthesizing arylhydrazines. nih.gov Another approach involves the use of alternative reducing agents like triphenylphosphine (B44618), which, despite being stoichiometric, avoids the use of toxic heavy metals. google.com

A paradigm shift in green synthesis would involve moving away from the aniline-based diazotization route altogether. A long-term, ambitious goal is the direct synthesis of substituted hydrazines from atmospheric dinitrogen (N₂). While still in the early stages of fundamental research, recent breakthroughs in chromium-mediated dinitrogen functionalization have demonstrated the feasibility of creating complex hydrazine derivatives directly from N₂, bypassing the high-energy, waste-intensive traditional processes. acs.org Applying green chemistry principles such as using water as a solvent, employing biocatalysis, and minimizing derivatization steps will be crucial in developing the next generation of sustainable manufacturing processes for this compound and its derivatives.

Table 3: Comparison of Synthetic Routes for Aryl Hydrazines

| Method | Reducing Agent | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Reduction | Tin(II) Chloride (SnCl₂) | Well-established, effective. nih.gov | Use of a toxic heavy metal, harsh acidic conditions. nih.gov |

| Traditional Reduction | Sodium Sulfite (Na₂SO₃) | Avoids heavy metals, common reagent. wikipedia.orggoogle.com | Requires large excess, generates significant salt waste (low atom economy). google.com |

| Emerging Alternative | Triphenylphosphine (PPh₃) | Avoids toxic metals, milder conditions. google.com | Stoichiometric, generates triphenylphosphine oxide waste. |

| Future Green Approach | Catalytic Systems (e.g., Iron-based) | Reduces waste, avoids stoichiometric toxic reagents. nih.gov | Catalyst development is ongoing; may require specific ligands. |

| Future Frontier | Direct from Dinitrogen (N₂) | Potentially the most sustainable route, uses abundant N₂. acs.org | Currently in early research, requires complex metal catalysts. |

Q & A

Q. What are the common synthetic routes for (2,6-Dichlorophenyl)hydrazine and its derivatives in academic research?

this compound is typically synthesized via hydrazine hydrate reactions with intermediates such as acyl halides or chlorinated aromatic precursors. For example:

- Step 1 : React 2-(2-(2,6-dichlorophenylamino)phenyl)acetyl chloride with hydrazine hydrate in absolute ethanol to form acetohydrazide intermediates .

- Step 2 : Further cyclization using NaOH (5% solution) yields triazole-thiol derivatives, as demonstrated in multi-target inhibitor synthesis .

- Alternative route : Condensation of hydrazine with 2,4-dinitrochlorobenzene derivatives under controlled conditions, leveraging electron-withdrawing nitro groups to facilitate nucleophilic substitution .

- Purification : Crystallization from warm ethyl acetate or cold water is standard to isolate high-purity solids .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound derivatives?

- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O stretches in hydrazones) .

- NMR (¹H/¹³C) : Confirms substitution patterns on the aromatic ring and hydrazine linkage. For example, ¹H NMR signals for NH protons appear at δ 8–10 ppm .

- Elemental analysis : Validates stoichiometry (C, H, N, Cl content) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in 4-(dimethylamino)benzohydrazide derivatives .

Advanced Research Questions

Q. How can this compound derivatives be designed to achieve multi-target inhibition in neurodegenerative disease research?

- Strategy : Conjugate the hydrazine moiety with pharmacophores targeting cholinesterase, monoamine oxidase, and cyclooxygenase. For example:

- Attach triazole-thiol groups to enhance dual cholinesterase and COX-2 inhibition .

- Optimize substituents (e.g., dichlorophenyl groups) to improve blood-brain barrier penetration .

- Validation : Use enzyme inhibition assays (e.g., Ellman’s method for cholinesterase) and molecular docking to assess binding affinity .

Q. How should researchers address contradictory data regarding the stability and reactivity of this compound under varying experimental conditions?

- Stability analysis : Perform differential scanning calorimetry (DSC) to study thermal degradation kinetics .

- Reactivity control : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. For shock-sensitive derivatives (e.g., dinitrophenylhydrazones), store in wet conditions to mitigate explosion risks .

- Contradiction resolution : Compare kinetic data (e.g., half-life in acidic vs. basic media) to identify optimal reaction conditions .

Q. What role does computational chemistry play in predicting the reactivity and interaction of this compound with biological targets?

- Molecular dynamics (MD) simulations : Model interactions with enzymes (e.g., acetylcholinesterase) to predict binding modes and residence times .

- DFT calculations : Analyze electron distribution to identify nucleophilic/electrophilic sites. For example, calculate Fukui indices to prioritize reactive positions for functionalization .

- ADMET profiling : Predict pharmacokinetics (e.g., logP, solubility) to guide derivative design .

Q. How to evaluate the antimicrobial efficacy of this compound derivatives against drug-resistant pathogens?

- Assay design :

- In vitro testing : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Resistance models : Compare activity against methicillin-resistant S. aureus (MRSA) with standard drugs like ciprofloxacin .

- Mechanistic studies : Perform time-kill assays and synergy testing with β-lactam antibiotics to assess bactericidal kinetics .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with enhanced membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。